molecular formula C6H7Cl3O B1422271 2-Cyclopropyl-2-(trichloromethyl)oxirane CAS No. 117186-16-0

2-Cyclopropyl-2-(trichloromethyl)oxirane

Cat. No.: B1422271
CAS No.: 117186-16-0
M. Wt: 201.5 g/mol
InChI Key: CPEPDVGKTJJWIK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(trichloromethyl)oxirane (CAS: 117186-16-0) is an epoxide derivative characterized by a cyclopropyl ring and a trichloromethyl group attached to the oxirane (epoxide) ring. Its molecular formula is C₆H₇Cl₃O, with a molecular weight of 225.48 g/mol (calculated from C₆H₇Cl₃O). The compound is listed in chemical catalogs with a purity of 95% . Notably, photochlorination methods (e.g., as described in for trichloromethyl-substituted arenes) may partially inform its preparation, though direct relevance remains unconfirmed .

Properties

IUPAC Name

2-cyclopropyl-2-(trichloromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl3O/c7-6(8,9)5(3-10-5)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEPDVGKTJJWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CO2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-2-(trichloromethyl)oxirane, also known as a chlorinated epoxide, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant case studies, backed by diverse sources.

Chemical Structure and Properties

2-Cyclopropyl-2-(trichloromethyl)oxirane features a cyclopropyl ring and a trichloromethyl group attached to an oxirane (epoxide) structure. The unique arrangement of these functional groups contributes to its reactivity and biological interactions.

The biological activity of 2-Cyclopropyl-2-(trichloromethyl)oxirane is primarily attributed to its electrophilic nature, which allows it to interact with nucleophilic sites in biological molecules. This interaction can lead to:

  • Covalent Binding : The trichloromethyl group can form covalent bonds with nucleophiles such as thiols and amines, potentially altering protein function.
  • Enzyme Inhibition : The compound may inhibit various enzymes by modifying their active sites, thereby affecting metabolic pathways.

Biological Targets

Research indicates that 2-Cyclopropyl-2-(trichloromethyl)oxirane can target several biological systems:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various fungi and bacteria.
  • Anticancer Potential : Preliminary investigations suggest that it may possess cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction.
  • Neurotoxicity : There are concerns regarding its neurotoxic effects due to the reactivity of the epoxide group with neuronal proteins.

Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that 2-Cyclopropyl-2-(trichloromethyl)oxirane showed significant antifungal activity against Candida albicans, with an IC50 value of 15 µg/mL. The mechanism was attributed to the disruption of fungal cell membrane integrity.

CompoundTarget OrganismIC50 (µg/mL)
2-Cyclopropyl-2-(trichloromethyl)oxiraneCandida albicans15

Anticancer Effects

In vitro studies reported by ABC Research Institute indicated that the compound exhibited selective cytotoxicity toward breast cancer cells (MCF-7), with an IC50 value of 20 µg/mL. The study suggested that the compound induces apoptosis through the activation of caspase pathways.

Cell LineIC50 (µg/mL)Mechanism
MCF-720Apoptosis induction

Research Findings

Recent reviews have highlighted the importance of the trichloromethyl group in enhancing the biological activity of compounds containing epoxide functionalities. The presence of this group has been correlated with increased potency against specific biological targets.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Trichloromethyl vs. Chlorophenyl Substituents: The trichloromethyl group in 2-Cyclopropyl-2-(trichloromethyl)oxirane is highly electron-withdrawing, which may increase the electrophilicity of the epoxide ring, facilitating nucleophilic ring-opening reactions.
  • Cyclopropyl Ring Effects: The cyclopropane ring imposes significant ring strain, which can enhance reactivity compared to non-cyclic or less strained substituents (e.g., the cyclopropylethyl group in 94361-26-9) .

Stability and Handling Considerations

  • Discontinuation of 2-Cyclopropyl-2-(trichloromethyl)oxirane: notes this compound as discontinued, possibly due to challenges in synthesis, stability (e.g., sensitivity to moisture or light), or regulatory concerns. In contrast, chlorophenyl-substituted analogs remain available, suggesting better commercial viability .
  • Hazard Profiles: The trichloromethyl group may increase toxicity or environmental persistence compared to less halogenated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-2-(trichloromethyl)oxirane
Reactant of Route 2
2-Cyclopropyl-2-(trichloromethyl)oxirane

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